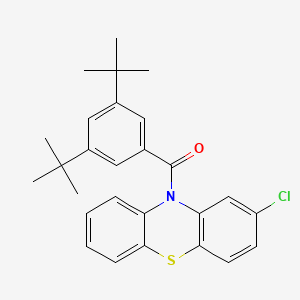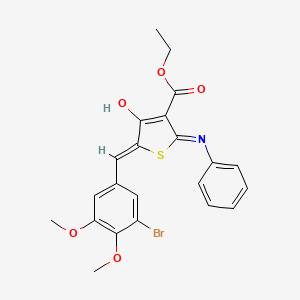
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine: Diphenylamine is reacted with sulfur in the presence of a catalyst to form phenothiazine.
Chlorination: Phenothiazine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Friedel-Crafts Acylation: The chlorinated phenothiazine is then subjected to Friedel-Crafts acylation using 3,5-di-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the di-tert-butylbenzoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent due to its structural similarity to other phenothiazines.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, similar to other phenothiazines. The compound’s structure allows it to interact with cell membranes and proteins, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine with a similar core structure but different substituents.
Promethazine: An antihistamine phenothiazine with a different substitution pattern.
Thioridazine: Another antipsychotic phenothiazine with distinct substituents.
Uniqueness
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is unique due to the presence of the di-tert-butylbenzoyl group, which imparts distinct steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity compared to other phenothiazines.
Properties
Molecular Formula |
C27H28ClNOS |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
(2-chlorophenothiazin-10-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C27H28ClNOS/c1-26(2,3)18-13-17(14-19(15-18)27(4,5)6)25(30)29-21-9-7-8-10-23(21)31-24-12-11-20(28)16-22(24)29/h7-16H,1-6H3 |
InChI Key |
JRNHZNAJUVRUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11596097.png)
![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596100.png)


![5-Methyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596114.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596119.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596125.png)
![methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596132.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596158.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596161.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596166.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
